molecular formula C10H9ClN2O B2496412 7-Chloro-6-methoxyquinolin-4-amine CAS No. 1315376-28-3

7-Chloro-6-methoxyquinolin-4-amine

Cat. No.: B2496412
CAS No.: 1315376-28-3
M. Wt: 208.65
InChI Key: ZYEVJGSPIISIEW-UHFFFAOYSA-N
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Description

7-Chloro-6-methoxyquinolin-4-amine is a quinoline derivative with the molecular formula C10H9ClN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methoxyquinolin-4-amine typically involves the reaction of 4,7-dichloroquinoline with methoxyamine under specific conditions. One common method includes the use of nucleophilic aromatic substitution reactions, where the chlorine atom at the 6-position is replaced by a methoxy group . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ultrasound irradiation, have been explored to improve the efficiency and environmental sustainability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methoxyquinolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

IUPAC Name

7-chloro-6-methoxyquinolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-14-10-4-6-8(12)2-3-13-9(6)5-7(10)11/h2-5H,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYEVJGSPIISIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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